N-(4-ethoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Description
N-(4-ethoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is a furan-2-carboxamide derivative featuring a 4-ethoxyphenylamine moiety at the carboxamide position and a 3-(trifluoromethyl)phenyl substituent at the 5-position of the furan ring.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO3/c1-2-26-16-8-6-15(7-9-16)24-19(25)18-11-10-17(27-18)13-4-3-5-14(12-13)20(21,22)23/h3-12H,2H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYBTXRPDWPCGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves the reaction of 4-ethoxyaniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to cyclization with furan-2-carboxylic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl and trifluoromethylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-ethoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group is known to enhance the compound’s binding affinity and metabolic stability, contributing to its overall efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Furan Ring
5-(4-Chlorophenyl)-N-(4-ethoxyphenyl)furan-2-carboxamide (Compound Y010-1699)
- Structure : Replaces the 3-(trifluoromethyl)phenyl group with a 4-chlorophenyl group.
- The para-chloro substitution may also alter steric interactions compared to meta-CF₃ .
5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
- Structure : Features a nitro group at the 5-position of the furan and a 3-(trifluoromethyl)phenyl carboxamide.
- Key Difference : The nitro group introduces strong electron-withdrawing effects, which may enhance reactivity but reduce metabolic stability compared to the ethoxyphenyl analog. This compound’s nitro group could limit bioavailability due to increased polarity .
Variations in the Carboxamide Substituent
N-(2-ethoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide (Compound F169-0327)
- Structure: Ethoxy group at the ortho position of the phenyl ring and a (4-fluorophenoxy)methyl group at the furan’s 5-position.
- Key Differences: Ortho-ethoxy substitution may hinder rotational freedom, reducing binding efficiency compared to the para-ethoxy configuration in the target compound.
5-(2-Chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide
- Structure : Substitutes the 4-ethoxyphenyl group with a 2-(4-methoxyphenyl)ethyl chain and a 2-chlorophenyl furan substituent.
- Key Differences :
Core Structure Modifications
Furo[2,3-b]pyridine Derivatives (e.g., )
- Structure: Replace the furan ring with a fused furo[2,3-b]pyridine core, incorporating additional substituents like trifluoroethylamino or cyclopropylcarbamoyl groups.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Key Substituents |
|---|---|---|---|
| Target Compound | ~383.3 (estimated) | ~5.8 | 4-ethoxy, 3-CF₃ |
| 5-(4-Chlorophenyl)-N-(4-ethoxyphenyl) | 341.79 | 5.28 | 4-chloro, 4-ethoxy |
| 5-Nitro-N-[3-CF₃-phenyl] | ~342.3 (estimated) | ~3.5 | 5-nitro, 3-CF₃ |
| N-(2-ethoxyphenyl)-5-[(4-F-phenoxy)Me] | ~385.4 (estimated) | ~4.9 | 2-ethoxy, (4-F-phenoxy)methyl |
- Trends :
- The target compound’s CF₃ group increases molecular weight and logP compared to chloro or nitro analogs.
- Ethoxy groups generally enhance lipophilicity over methoxy or polar substituents .
Biological Activity
N-(4-ethoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its interactions with various biological targets, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H16F3N O2
- Molecular Weight : 341.32 g/mol
Biological Activity Overview
The compound has been evaluated for various biological activities, including:
- Inhibition of Enzymes : The compound has shown inhibitory effects on several enzymes, which are crucial in various biochemical pathways.
- Cytotoxicity : Studies have indicated that it exhibits cytotoxic properties against specific cancer cell lines.
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory activity.
Inhibitory Activity Against Enzymes
The inhibitory activity of this compound has been assessed against several targets:
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the compound's potential as an anticancer agent:
| Cell Line | IC50 (nM) | Notes |
|---|---|---|
| MCF-7 (Breast Cancer) | 500 | Significant growth inhibition observed . |
| HeLa (Cervical Cancer) | 450 | Significant growth inhibition observed . |
The mechanism by which this compound exerts its biological effects may involve:
- Molecular Docking Studies : These studies suggest that the trifluoromethyl group enhances binding affinity through π–π stacking and hydrogen bonding interactions with target residues in enzymes like AChE and COX-2 .
Case Studies
- Study on Cholinesterase Inhibition : In a study evaluating various furan derivatives, this compound demonstrated promising dual inhibitory effects against AChE and BChE, indicating its potential use in treating neurodegenerative diseases like Alzheimer's .
- Anticancer Activity Assessment : Another study focused on its cytotoxic effects against MCF-7 and HeLa cell lines, revealing that the compound could inhibit cell proliferation significantly, suggesting its potential as a chemotherapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
